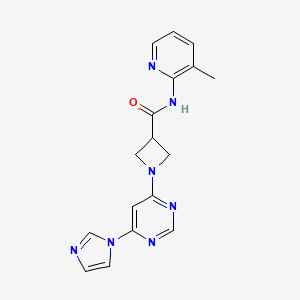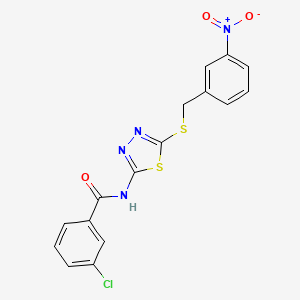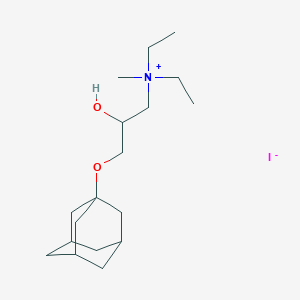
4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action, physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its ability to bind to specific enzymes and receptors in the body. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide are still being studied, but early research suggests that this compound may have a wide range of potential applications. Some studies have shown that this compound may have anti-inflammatory and analgesic effects, while others have suggested that it may have potential applications in the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for drug discovery. However, one major limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research involving 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide. Some potential areas of research include further studies on its mechanism of action, its potential applications in drug discovery, and its potential use in the treatment of certain diseases. Additionally, future research could focus on developing more cost-effective synthesis methods for this compound, which would make it more accessible for use in research settings.
Métodos De Síntesis
The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves the reaction of cyclopropylpyridazine with thiophene-2-carboxylic acid, followed by the addition of piperazine and carboxylic acid. This process results in the formation of a white crystalline solid that is highly pure and stable.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide makes it an ideal candidate for various scientific research applications. This compound has been studied extensively for its potential use in drug discovery, as it has been shown to exhibit potent inhibitory activity against certain enzymes and receptors.
Propiedades
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c22-16(17-15-2-1-11-23-15)21-9-7-20(8-10-21)14-6-5-13(18-19-14)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGCAJGDVPNFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)

![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951297.png)


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)


![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2951309.png)

